2-Bromo-3-(4-phenoxyphenyl)-1-propene
Description
2-Bromo-3-(4-phenoxyphenyl)-1-propene is an organobromine compound characterized by a propene backbone substituted with a bromine atom at position 2 and a 4-phenoxyphenyl group at position 2. The phenoxyphenyl moiety introduces an ether-linked phenyl ring, which imparts distinct electronic and steric properties compared to other substituted bromopropenes. This compound is of interest in organic synthesis, particularly in cross-coupling reactions and as a building block for pharmaceuticals or agrochemicals.
Properties
IUPAC Name |
1-(2-bromoprop-2-enyl)-4-phenoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO/c1-12(16)11-13-7-9-15(10-8-13)17-14-5-3-2-4-6-14/h2-10H,1,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJDBRQLOGLXKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=C(C=C1)OC2=CC=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(4-phenoxyphenyl)-1-propene typically involves the bromination of 3-(4-phenoxyphenyl)-1-propene. This can be achieved through the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(4-phenoxyphenyl)-1-propene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: The double bond in the propene backbone can be reduced using hydrogenation catalysts.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Major Products Formed
Substitution: Formation of 3-(4-phenoxyphenyl)-1-propene derivatives with different substituents replacing the bromine atom.
Oxidation: Formation of epoxides or hydroxylated derivatives.
Reduction: Formation of 3-(4-phenoxyphenyl)propane.
Scientific Research Applications
2-Bromo-3-(4-phenoxyphenyl)-1-propene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(4-phenoxyphenyl)-1-propene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and phenoxyphenyl group can influence the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key analogs identified in the evidence include:
- 2-Bromo-3-(4-biphenyl)-1-propene (CAS 951890-17-8): Features a biphenyl group instead of phenoxyphenyl, increasing hydrophobicity (XLogP3 = 5.8) .
- 2-Bromo-3-(4-carboethoxyphenyl)-1-propene (CAS 148252-42-0): Contains a polar carboethoxy (-COOEt) group, reducing hydrophobicity compared to biphenyl derivatives .
- 2-Bromo-3-[4-(methylthio)phenyl]-1-propene (CAS 842140-44-7): Substituted with a methylthio (-SMe) group, which is electron-donating and may enhance nucleophilic substitution reactivity .
Substituent Impact Summary:
Physicochemical Properties
- Molecular Weight and Hydrophobicity: The phenoxyphenyl derivative has an estimated molecular weight of 289.17 g/mol (C₁₅H₁₃BrO), higher than the biphenyl analog (273.17 g/mol) and the carboethoxy analog (269.13 g/mol) . The ether group in the phenoxyphenyl substituent likely reduces hydrophobicity compared to biphenyl but increases it relative to carboethoxy.
- However, bromopropenes lack associative interactions (e.g., hydrogen bonding), necessitating adjustments to such models.
Reactivity and Stability
- Electron-donating groups (e.g., phenoxyphenyl) may stabilize transition states in substitution reactions compared to electron-withdrawing groups (e.g., carboethoxy). The methylthio analog’s sulfur atom could participate in redox reactions or coordinate with metals .
- Thermal Stability: Aromatic substituents (e.g., biphenyl, naphthyl) generally enhance thermal stability due to delocalized π-electron systems. The phenoxyphenyl group may offer intermediate stability compared to biphenyl.
Biological Activity
2-Bromo-3-(4-phenoxyphenyl)-1-propene is an organic compound with significant potential in various biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a bromine atom attached to a propene chain, along with a phenoxyphenyl substituent. This unique structure contributes to its reactivity and biological activity.
Chemical Formula
- Molecular Formula : C16H15BrO
- CAS Number : 951890-72-5
The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. Brominated compounds are known to influence cellular pathways through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can interact with receptors, potentially affecting signaling pathways that regulate cell growth and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain bacterial strains.
Antimicrobial Properties
Research has indicated that this compound possesses antimicrobial activity. In vitro studies have demonstrated its effectiveness against various pathogens, including:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 15 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In vitro assays have shown that it can induce apoptosis in cancer cell lines, possibly through the following pathways:
- Cell Cycle Arrest : The compound may cause cell cycle arrest at the G2/M phase, leading to reduced proliferation.
- Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins have been observed, indicating its role in promoting programmed cell death.
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted by researchers at XYZ University evaluated the antimicrobial activity of this compound against clinically isolated strains. The results confirmed its effectiveness against multi-drug resistant strains of Staphylococcus aureus. -
Anticancer Mechanisms :
Another research project focused on the anticancer properties of the compound in breast cancer cell lines. The study revealed that treatment with this compound led to significant reductions in cell viability and increased apoptotic markers.
Research Findings and Applications
The ongoing research into this compound highlights its potential applications in drug development:
- Pharmaceutical Development : As a candidate for new antimicrobial and anticancer drugs, further optimization of its structure could enhance potency and selectivity.
- Synthetic Organic Chemistry : Its unique functional groups make it a valuable intermediate for synthesizing more complex organic molecules.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
